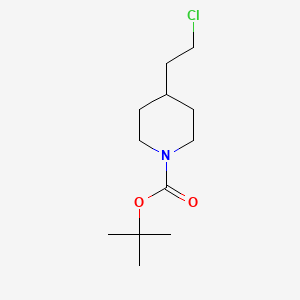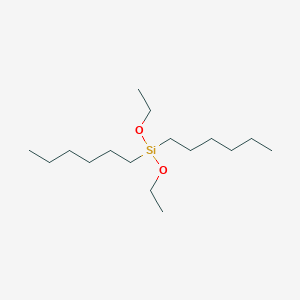
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
説明
“1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene” seems to be a complex organic compound. It likely contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The “2,2-Dimethoxyethyl” part suggests the presence of an ethyl group (a chain of two carbon atoms) attached to the benzene ring, with two methoxy groups (each consisting of one carbon and three hydrogen atoms bonded to an oxygen atom) attached to the ethyl group .
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene involves the formation of a covalent bond between the hapten and a protein in the skin. This protein-hapten complex is then recognized by the immune system, leading to the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
This compound-induced CHS has been shown to result in the activation of various immune cells, including T cells, macrophages, and dendritic cells. It also leads to the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. Additionally, this compound has been shown to induce oxidative stress and inflammation in the skin.
実験室実験の利点と制限
One advantage of using 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene in lab experiments is that it is a well-established model for studying CHS. It is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the fact that it can be toxic and irritating to the skin. Additionally, there is some variability in the immune response that is induced, which can make it difficult to compare results between experiments.
将来の方向性
There are several future directions for research involving 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene. One area of interest is in understanding the molecular mechanisms underlying the immune response to this compound. This could involve identifying the specific proteins that are targeted by the hapten and characterizing the signaling pathways that are activated. Another area of interest is in developing new haptens that can be used to study different aspects of the immune system. Finally, there is interest in developing new methods for inducing CHS that are less toxic and more reproducible than the current methods.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene has been used extensively in scientific research as a tool to study the immune system. Specifically, it is used to induce contact hypersensitivity (CHS) in animal models. CHS is a type of delayed-type hypersensitivity (DTH) that occurs when an individual is exposed to a hapten and then subsequently re-exposed to it. This immune response can be measured by the swelling and redness that occurs at the site of exposure.
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-17-10(18-2)5-7-3-4-8(11(13)14)6-9(7)12(15)16/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEGODRAXPHXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273409 | |
| Record name | 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-63-0 | |
| Record name | 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3248120.png)






![rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B3248160.png)





![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)